molecular formula C9H15NOS B1392679 1-Thia-4-azaspiro[4.6]undecan-3-one CAS No. 1221791-73-6

1-Thia-4-azaspiro[4.6]undecan-3-one

Cat. No. B1392679
M. Wt: 185.29 g/mol
InChI Key: SYZBSJBKYDCRAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Thia-4-azaspiro[4.6]undecan-3-one is C9H15NOS . Its molecular weight is 185.29 . The InChI Code is 1S/C9H15NOS/c11-8-7-12-9 (10-8)5-3-1-2-4-6-9/h1-7H2, (H,10,11) .


Physical And Chemical Properties Analysis

1-Thia-4-azaspiro[4.6]undecan-3-one is a solid substance . Its melting point is between 151 - 153 degrees Celsius .

Scientific Research Applications

Heterocyclic Compounds and Drug Development

1-Thia-4-azaspiro[4.6]undecan-3-one, as part of the thiazinane and its isomeric forms, is a significant heterocyclic compound. It has been incorporated into potent drugs for treating diseases, including anti-HIV and analgesic activities. The chemistry of thiazine, a heterocyclic six-membered ring containing nitrogen and sulfur, is integral in developing these drugs, highlighting the compound's versatility and potential in medicinal chemistry (Hassan et al., 2020).

Antiviral Research

In the context of antiviral drug development, 1-thia-4-azaspiro[4.5]decan-3-ones have shown promise against human coronaviruses, including SARS-CoV-2. Specific derivatives of this compound have demonstrated inhibitory effects on coronavirus replication, with potential as therapeutic agents for treating viral infections (Apaydın et al., 2019).

Antimycobacterial Agents

1-Thia-4-azaspiro compounds have been evaluated as potential antimycobacterial agents. Some derivatives showed significant activity against mycobacteria, suggesting their utility in developing new treatments for bacterial infections, particularly tuberculosis (Srivastava et al., 2005).

Analgesic Activity

The analgesic activity of 1-thia-4-azaspiro compounds, such as 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, has been studied, showing significant activity in various pain models. These findings contribute to our understanding of pain management and the development of new analgesics (Cohen et al., 1978).

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles, including 1-thia-4-azaspiro compounds, plays a critical role in creating structurally diverse molecules for drug discovery. The flexibility and multifunctionality of these compounds make them valuable in medicinal chemistry and pharmaceutical research (Reddy et al., 2001).

Anticancer Research

Research into 1-thia-4-azaspiro[4.5]decane derivatives has expanded into anticancer applications. Some of these compounds have shown moderate to high inhibition activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Flefel et al., 2017).

Safety And Hazards

The safety information available indicates that 1-Thia-4-azaspiro[4.6]undecan-3-one has some hazards associated with it. The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-thia-4-azaspiro[4.6]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c11-8-7-12-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZBSJBKYDCRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292347
Record name 1-Thia-4-azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thia-4-azaspiro[4.6]undecan-3-one

CAS RN

1221791-73-6
Record name 1-Thia-4-azaspiro[4.6]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-4-azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM Shaker - Phosphorus, Sulfur, and Silicon and the Related …, 2003 - Taylor & Francis
New thiosemicarbazone derivatives 3a-c , obtained by the condensation of 4-(2,3-dimethyl-1-phenyl-pyrazolone-5-yl-4)-thiosemicarbazide ( 1 ) with cycloalkanones 2a-c , on reaction …
Number of citations: 9 www.tandfonline.com
RM Shaker - ARKIVOC: Online Journal of Organic Chemistry, 2012 - researchgate.net
6.3. 1, 4-Phenylene-bis-pyridines and their fused derivatives 7. Six-membered Rings with Two Heteroatoms 7.1. 1, 4-Phenylene-bis-pyrimidines and their fused derivatives 7.2. 1, 4-…
Number of citations: 28 www.researchgate.net

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